molecular formula C17H20N2O3 B5215024 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine CAS No. 5778-27-8

2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine

Cat. No. B5215024
CAS RN: 5778-27-8
M. Wt: 300.35 g/mol
InChI Key: FVIXYPNVMLVPNF-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine, also known as DPCPX, is a potent and selective antagonist of the adenosine receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine acts as a competitive antagonist of the adenosine receptor, binding to the receptor and preventing adenosine from binding. This results in a decrease in the downstream signaling pathways that are activated by adenosine receptor activation.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, decreasing inflammation, and reducing pain perception. It has also been shown to have potential therapeutic applications in conditions such as asthma, ischemia, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine in lab experiments is its high selectivity for the adenosine receptor, which allows for more precise investigation of adenosine receptor signaling pathways. However, one limitation is that it may not accurately reflect the effects of adenosine receptor activation in vivo, as it does not take into account the complex interactions between different signaling pathways.

Future Directions

There are several future directions for research involving 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine. One area of interest is investigating the role of adenosine receptors in cancer, as adenosine has been shown to have both pro- and anti-tumor effects. Another area of interest is investigating the potential therapeutic applications of 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine in conditions such as asthma and ischemia. Additionally, further research is needed to better understand the complex interactions between adenosine receptor signaling pathways and other signaling pathways in the body.
In conclusion, 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine is a valuable tool for investigating the role of adenosine receptors in various physiological and pathological processes. Its high selectivity and potency make it a useful tool for researchers, and there are many potential future directions for research involving this compound.

Synthesis Methods

2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 5-methyl-3-phenylisoxazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography.

Scientific Research Applications

2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine is commonly used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. For example, it has been used to study the effects of adenosine receptor activation on the cardiovascular system, the central nervous system, and the immune system.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-9-19(10-12(2)21-11)17(20)15-13(3)22-18-16(15)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIXYPNVMLVPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386634
Record name STK082890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

CAS RN

5778-27-8
Record name STK082890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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